molecular formula C7H4F2I2O B572164 1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS No. 1228093-55-7

1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Cat. No.: B572164
CAS No.: 1228093-55-7
M. Wt: 395.914
InChI Key: VIKCZFZOGJPKJX-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aromatic Systems in Advanced Synthesis

Highly substituted aromatic systems are fundamental building blocks in the creation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The precise placement of various substituents on an aromatic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. numberanalytics.com Aromatic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of functional groups that can dramatically alter a compound's reactivity and function. numberanalytics.com

Positional Isomerism and Stereochemical Considerations in Fluorinated and Iodinated Arenes

The arrangement of substituents on an aromatic ring leads to the formation of positional isomers, which can have vastly different properties. nih.govstudysmarter.co.uk In polyhalogenated aromatic compounds, the number of possible isomers can be substantial, and each isomer represents a unique chemical entity. nih.gov For example, a simple disubstituted benzene (B151609) ring can have ortho, meta, and para isomers. libretexts.org As the number of different substituents increases, as in the case of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, the complexity of isomerism also grows.

The stereochemical influence of fluorine and iodine atoms adds another layer of complexity. Fluorine, being the most electronegative element, can significantly alter the acidity of nearby protons and influence the conformation of molecules. chemistryviews.org Its small size allows it to replace hydrogen without causing significant steric hindrance. chemistryviews.org In contrast, the large size of iodine can impose considerable steric constraints, directing the geometry of the molecule. Furthermore, both fluorine and iodine can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. nih.gov

Overview of Current Research Landscape on Polyhalogenated Methoxybenzene Scaffolds

Current research into polyhalogenated methoxybenzene scaffolds is driven by their potential as versatile intermediates in organic synthesis and as core structures in functional materials and biologically active compounds. The unique substitution patterns of these molecules make them valuable for investigating structure-activity relationships.

Recent studies have focused on developing novel synthetic methods for the selective halogenation of aromatic compounds. researchgate.net For instance, hypervalent iodine reagents have been explored for fluorination reactions. acs.org The development of efficient and regioselective synthetic routes is crucial for accessing specific isomers of polyhalogenated methoxybenzenes for further study and application. These compounds are often utilized in cross-coupling reactions to build more complex molecular architectures. The combination of fluorine and iodine atoms is particularly interesting, as the carbon-iodine bond is relatively weak and susceptible to cleavage, making it an ideal site for further functionalization, while the carbon-fluorine bond is strong and stable.

Below is a data table summarizing the key properties of the subject compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃F₂I₂O
Molecular Weight 409.90 g/mol
Appearance (Not specified in available results)
Melting Point (Not specified in available results)
Boiling Point (Not specified in available results)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3,5-diiodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2I2O/c1-12-7-4(10)2-3(8)5(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKCZFZOGJPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1I)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673124
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-55-7
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Retrosynthetic Analysis of 1,2 Difluoro 3,5 Diiodo 4 Methoxybenzene

Identification of Key Disconnection Points and Synthetic Challenges

A retrosynthetic analysis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene logically commences by disconnecting the carbon-iodine bonds, as iodination is a common electrophilic aromatic substitution reaction. This leads back to the precursor 1,2-difluoro-4-methoxybenzene. Further disconnection of the methoxy (B1213986) group reveals 3,4-difluorophenol, and ultimately, the commercially available 1,2-difluorobenzene (B135520).

The primary synthetic challenges in the forward synthesis are:

Regioselectivity of Di-iodination: The introduction of two iodine atoms onto the 1,2-difluoro-4-methoxybenzene precursor must be highly regioselective. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are weak ortho-, para-directors and deactivating. The positions 3 and 5 are both ortho to the methoxy group and meta to one of the fluorine atoms, making them the most activated sites for electrophilic substitution. However, achieving di-iodination without side products requires careful control of reaction conditions.

Synthesis of the Precursor: The preparation of 1,2-difluoro-4-methoxybenzene from 1,2-difluorobenzene necessitates a regioselective hydroxylation or methoxylation step, which can be challenging to control.

Precursor Design for Regioselective Functionalization

A plausible synthetic route to this compound begins with a readily available starting material, such as 3,4-difluorophenol.

Synthesis of 1,2-Difluoro-4-methoxybenzene:

The synthesis of the key precursor, 1,2-difluoro-4-methoxybenzene (also known as 3,4-difluoroanisole), can be achieved through the Williamson ether synthesis. 3,4-Difluorophenol is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724) google.com.

Regioselective Di-iodination:

The subsequent di-iodination of 1,2-difluoro-4-methoxybenzene is the critical step. The methoxy group strongly activates the positions ortho to it (positions 3 and 5). The fluorine atoms, being deactivating, will have a lesser influence on the regioselectivity. Therefore, treatment with a suitable iodinating agent is expected to yield the desired 3,5-diiodo product. Common iodinating reagents that could be employed include iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid, which has been shown to be effective for the iodination of electron-rich aromatic compounds thieme-connect.degoogle.com. The use of silver salts in conjunction with iodine can also promote regioselective iodination of substituted anisoles nih.govnih.gov.

An alternative strategy for regioselective functionalization involves directed ortho-metalation (DoM). Both fluorine and methoxy groups can act as directing groups for lithiation capes.gov.brresearchgate.netwikipedia.orgharvard.edu. In the case of 1,2-difluoro-4-methoxybenzene, the methoxy group would likely direct lithiation to the 5-position. Subsequent reaction with an iodine electrophile would yield 1,2-difluoro-5-iodo-4-methoxybenzene. A second directed lithiation and iodination could then potentially install the second iodine atom at the 3-position. However, the initial di-iodination via electrophilic aromatic substitution is likely more direct.

Orthogonal Reactivity of Halogen Substituents in Complex Arenes

A key feature of this compound is the presence of two different halogen atoms, fluorine and iodine, on the aromatic ring. This difference in halogen identity imparts orthogonal reactivity to the molecule, meaning that one type of halogen can be selectively reacted in the presence of the other.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond. This disparity in bond strength and reactivity is the foundation for selective functionalization. For instance, in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, the C-I bond will readily undergo oxidative addition to the metal center, while the C-F bond remains intact under typical reaction conditions thieme-connect.denih.govresearchgate.net. This allows for the selective replacement of the iodine atoms with other functional groups, such as aryl, alkyl, or alkynyl moieties, while preserving the fluorine substituents.

Mechanistic Investigations and Reaction Kinetics of 1,2 Difluoro 3,5 Diiodo 4 Methoxybenzene Transformations

Delving into Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (S_NAr) is a key transformation for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate.

Characterization of Meisenheimer Intermediates and Transition States

Recent research has also highlighted the existence of concerted S_NAr pathways where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, passing through a single transition state rather than a stable intermediate. nih.govmcmaster.ca Whether the reaction of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene proceeds through a stepwise or concerted mechanism would likely depend on the nature of the nucleophile, the leaving group, and the solvent conditions. For instance, reactions with a very good leaving group and a less activated substrate might favor a concerted mechanism. mcmaster.ca

Table 1: General Factors Influencing S_NAr Mechanism

FactorInfluence on Mechanism
Electron-Withdrawing Groups Stabilize the Meisenheimer intermediate, favoring the stepwise mechanism.
Leaving Group Ability Better leaving groups can favor a more concerted-like transition state.
Nucleophile Strength Stronger nucleophiles generally increase the reaction rate.
Solvent Polarity Polar aprotic solvents can stabilize the charged intermediate.

Kinetic Isotope Effects in S_NAr Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In S_NAr reactions, the observation of a primary KIE for the leaving group (e.g., using isotopes of the halogen being displaced) would indicate that the carbon-leaving group bond is broken in the rate-determining step. mcmaster.ca For a classic two-step S_NAr mechanism, the first step (nucleophilic addition) is usually rate-determining, and thus a significant primary KIE for the leaving group is not expected. However, if the second step (elimination of the leaving group) becomes rate-limiting, or if the reaction proceeds through a concerted pathway, a KIE would be observed. nih.govmcmaster.canih.gov

Studies on related systems have shown that the magnitude of the KIE can be sensitive to the solvent, providing evidence for a two-step mechanism with a metastable intermediate. mcmaster.ca While specific KIE studies on this compound are not documented, it is a valuable technique that could definitively map out its reaction pathway. A dynamic isotope effect, observed in some nucleophilic substitution reactions, suggests the influence of quantum mechanics in the reaction dynamics. uomustansiriyah.edu.iq

Impact of Halogen and Methoxy (B1213986) Substituents on Reaction Rates and Pathways

The substituents on the aromatic ring of this compound have a profound impact on its reactivity in S_NAr reactions.

Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups due to their high electronegativity. This effect significantly activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. In S_NAr reactions, fluorine is often a good leaving group.

Iodine Atoms: The iodine atoms are less electronegative than fluorine and can be considered weakly deactivating via induction. However, their large size introduces significant steric hindrance, which could influence the regioselectivity of nucleophilic attack. Iodine can also be a leaving group in S_NAr reactions.

The interplay of these electronic and steric effects will determine the regioselectivity of S_NAr reactions. Nucleophilic attack would be expected to occur at the positions activated by the fluorine atoms, with the potential for displacement of either a fluorine or an iodine atom, depending on the reaction conditions and the nature of the nucleophile.

Understanding Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. The mechanism typically involves the formation of a positively charged carbocation intermediate known as a sigma-complex or Wheland intermediate. libretexts.orglongdom.org

Directing Group Effects of Fluorine, Iodine, and Methoxy Substituents

The substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile to a specific position. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its electron-donating resonance effect enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com This donation of electrons stabilizes the positive charge in the sigma-complex. organicchemistrytutor.com

Fluorine Atoms (-F): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the sigma-complex at these positions. youtube.com

Iodine Atoms (-I): Similar to fluorine, iodine is a deactivating group but an ortho, para-director. Its inductive effect is weaker than that of fluorine, but its resonance effect is also less effective due to the poorer orbital overlap between the larger p-orbitals of iodine and the carbon 2p-orbitals of the benzene ring. researchgate.net

In this compound, the powerful ortho, para-directing effect of the methoxy group is expected to dominate. However, the available ortho and para positions are already substituted. Therefore, electrophilic substitution on this molecule would likely be very difficult due to the deactivating effects of the halogens and the steric hindrance from the bulky iodine atoms. If a reaction were to occur, it would likely be at the least sterically hindered and electronically least deactivated position.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectPrimary Electronic Effect
-OCH₃ Activatingortho, paraResonance Donating
-F Deactivatingortho, paraInductive Withdrawing
-I Deactivatingortho, paraInductive Withdrawing

Formation and Stability of σ- and π-Complexes in EAS

The mechanism of EAS involves the initial formation of a π-complex, where the electrophile is weakly associated with the π-electron cloud of the aromatic ring. This is followed by the formation of a more stable σ-complex (Wheland intermediate), which is a true carbocation intermediate. libretexts.orglibretexts.org The formation of the σ-complex is typically the rate-determining step of the reaction. libretexts.org

The stability of the σ-complex is a key factor in determining the rate and regioselectivity of the reaction. Electron-donating groups stabilize the σ-complex by delocalizing the positive charge, thus increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the σ-complex and slow down the reaction. organicchemistrytutor.comarkat-usa.org

Influence of Substituent Electronic and Steric Properties on Regioselectivity

Further research and publication of studies on "this compound" are needed before a comprehensive and factual article on its reaction mechanisms and kinetics can be written.

Computational and Theoretical Studies on 1,2 Difluoro 3,5 Diiodo 4 Methoxybenzene

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For a polysubstituted benzene (B151609) derivative like 1,2-difluoro-3,5-diiodo-4-methoxybenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights into its molecular geometry, stability, and electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ntu.edu.iq

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atoms, which are more polarizable than fluorine. The methoxy (B1213986) group, being an electron-donating group, would also contribute to raising the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the electronegative fluorine and iodine atoms, which can act as electron acceptors.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of different aspects of reactivity.

Interactive Data Table: Predicted Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO Energy (EHOMO) --8.95Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (ELUMO) --1.25Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO7.70Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. ntu.edu.iq
Ionization Potential (I) -EHOMO8.95The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMO1.25The energy released when an electron is added to the molecule.
Electronegativity (χ) -(EHOMO + ELUMO)/25.10The ability of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/23.85Resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)0.13The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) χ2/(2η)3.38A measure of the molecule's ability to act as an electrophile.

Note: The values presented in this table are hypothetical and are based on trends observed for similar halogenated aromatic compounds in the literature. They serve as a predictive guide for the properties of this compound.

The distribution of electron density and the nature of the substituents on the benzene ring are key to predicting the regioselectivity of its reactions. In this compound, the substituents create a complex electronic environment.

Electrophilic Aromatic Substitution: The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing. However, both ortho positions (C3 and C5) are occupied by iodine atoms, and the para position (C1) is occupied by a fluorine atom. The remaining unsubstituted position is C6. The combined electron-withdrawing inductive effects of the four halogen atoms will significantly deactivate the ring towards electrophilic attack. However, any electrophilic attack that does occur would likely be directed to the C6 position, which is meta to the strongly deactivating fluorine and iodine atoms at positions 1, 2, 3, and 5, but ortho to the methoxy group at C4. The directing effect of the methoxy group is expected to be dominant.

Nucleophilic Aromatic Substitution: The presence of strongly electronegative fluorine atoms suggests that nucleophilic aromatic substitution could be a possible reaction pathway, particularly at the carbon atoms attached to fluorine (C1 and C2). The iodine atoms are also potential leaving groups. The regioselectivity of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Halogen-Bonding Interactions: The iodine atoms in the molecule can act as halogen bond donors, forming non-covalent interactions with electron-rich species. rsc.org This property is significant in the context of crystal engineering and supramolecular chemistry.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products. stanford.edu

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that are formed. For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, quantum chemical calculations could elucidate the structure of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and subsequent decomposition to products. The calculated energy barriers would indicate the kinetic feasibility of the reaction. nih.gov

The stereoelectronic effects of the substituents play a critical role in determining the molecule's reactivity.

Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The iodine atoms have a weaker inductive effect than fluorine but are more polarizable. The methoxy group has a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). DFT calculations can quantify these effects by analyzing the charge distribution and orbital interactions within the molecule.

Steric Hindrance: The bulky iodine atoms at positions 3 and 5, along with the adjacent fluorine at C2, create significant steric hindrance around the methoxy group at C4. This steric crowding can influence the conformation of the methoxy group and affect the accessibility of adjacent reaction sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules over time. rsc.orgnih.gov

An MD simulation would likely show that the benzene ring itself is rigid, but the methoxy group can rotate. The barrier to this rotation would be influenced by the steric hindrance from the adjacent iodine and fluorine atoms.

In the solid state or in solution, MD simulations can model intermolecular interactions. Key interactions would include:

Halogen Bonding: As mentioned, the iodine atoms are capable of forming halogen bonds with electron donors. rsc.org

π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F, C-I, and C-O bonds, leading to dipole-dipole interactions.

These simulations are valuable for predicting the packing of molecules in a crystal lattice and for understanding the behavior of the compound in different solvent environments.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Reactivity

The reactivity of an aromatic compound like This compound is governed by the distribution of electron density within the benzene ring, which is influenced by the electronic effects of its substituents: two fluorine atoms, two iodine atoms, and a methoxy group. These substituents modulate the molecule's susceptibility to electrophilic or nucleophilic attack. A QSAR approach would quantify these influences through the calculation of various molecular descriptors.

Key molecular descriptors relevant to the reactivity of halogenated aromatic compounds include:

Electrostatic Potential (ESP): The ESP map illustrates the distribution of charge on the molecule's surface. Regions with negative potential (electron-rich) are likely sites for electrophilic attack, while regions with positive potential (electron-poor) are prone to nucleophilic attack. For This compound , the interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy group would create a complex ESP map, highlighting specific carbon atoms on the aromatic ring that are more susceptible to substitution reactions.

Topological Descriptors: These are numerical values derived from the molecular graph, which can encode information about the size, shape, and branching of the molecule.

A hypothetical QSAR study for a series of related dihalogenated anisoles could involve the calculation of these descriptors and their correlation with experimentally determined reaction rates for a specific transformation, such as nucleophilic aromatic substitution. The resulting QSAR equation would allow for the prediction of reactivity for other compounds in the series, including This compound .

Table 1: Hypothetical QSAR Data for Predicting Reactivity of Substituted Anisoles

This table illustrates the type of data that would be generated in a QSAR study to predict the reactivity of compounds like This compound . The values for the target compound are illustrative and based on general principles for similar structures. A lower LUMO energy is generally correlated with higher reactivity towards nucleophiles.

Compound NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Relative Reactivity (Nucleophilic Substitution)
Anisole (B1667542)-8.210.859.061.35Low
4-Fluoroanisole-8.350.659.002.10Moderate
4-Iodoanisole-8.150.408.551.80Moderate-High
2,4-Difluoro-1-Methoxy Benzene-8.500.509.002.50High
This compound -8.65 0.25 8.90 2.80 Very High

Advanced Spectroscopic Characterization of 1,2 Difluoro 3,5 Diiodo 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a combination of 1H, 13C, 19F, and 2D NMR techniques would provide a complete picture of its molecular framework.

Comprehensive Structural Elucidation Using 1H, 13C, 19F, and 2D NMR Techniques

The structure of this compound contains a single aromatic proton, a methoxy (B1213986) group, and a highly substituted benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to be relatively simple, showing two main signals. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The sole aromatic proton (H-6) would appear as a multiplet due to couplings with the adjacent fluorine atoms. Its chemical shift would be significantly influenced by the surrounding substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm. The six aromatic carbons will have chemical shifts determined by the cumulative effects of the fluorine, iodine, and methoxy substituents. The carbons directly bonded to the electronegative fluorine and iodine atoms (C-1, C-2, C-3, C-5) will show the most significant shifts. Specifically, carbons attached to fluorine exhibit large C-F coupling constants.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-1 and C-2 positions. These signals would likely appear in the typical aromatic C-F region (around -110 to -170 ppm relative to CFCl₃). The multiplicity of these signals will be complex, showing couplings to each other (³JFF) and to the aromatic proton (H-6).

2D NMR Techniques: To definitively assign all signals and confirm the connectivity, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not be particularly informative for the aromatic region due to the single proton, but it would confirm the absence of proton-proton couplings for the methoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon. It would show a cross-peak between the methoxy protons and the methoxy carbon, and a cross-peak between the H-6 proton and the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is key for establishing the connectivity across multiple bonds. Correlations would be expected from the methoxy protons to the C-4 carbon. The aromatic H-6 proton would show correlations to neighboring carbons (C-1, C-5), providing crucial information to assemble the substitution pattern on the benzene ring.

Chemical Shift Perturbations and Coupling Constant Analysis for Substituent Effects

The chemical shifts of the aromatic proton and carbons are governed by the electronic effects (inductive and resonance) of the substituents.

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby nuclei. However, it also has a +R (electron-donating resonance) effect.

Iodine: Iodine is less electronegative than fluorine but is polarizable. It has a weaker -I (inductive) effect and a +R effect. A significant factor for carbons directly attached to iodine is the "heavy atom effect," which induces a strong upfield (shielding) shift.

Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect).

The interplay of these effects determines the final chemical shifts. The lone aromatic proton at C-6 is ortho to an iodine atom and meta to a fluorine atom, leading to a complex electronic environment.

Coupling Constants: The magnitude of the coupling constants (J-values) provides valuable structural information.

¹H-¹⁹F Couplings: The H-6 proton will couple to the fluorine at C-1 (a five-bond coupling, ⁵JHF) and the fluorine at C-2 (a four-bond coupling, ⁴JHF).

¹⁹F-¹⁹F Coupling: The two adjacent fluorine atoms will exhibit a three-bond coupling (³JFF).

¹³C-¹⁹F Couplings: The carbons of the aromatic ring will show couplings to the fluorine atoms, with the largest coupling observed for the directly attached carbons (¹JCF).

Predicted NMR Data Summary

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H
-OH 3.8 - 4.0 singlet
H -6 7.0 - 7.5 doublet of doublets ⁴JHF, ⁵JHF
¹³C
-OC H₃ 55 - 60 quartet ¹JCH ≈ 145
C -1, C -2 140 - 160 multiplet ¹JCF ≈ 240-260
C -3, C -5 90 - 100 multiplet
C -4 150 - 160 multiplet
C -6 115 - 125 doublet ¹JCH ≈ 160
¹⁹F

| F -1, F -2 | -110 to -170 | doublet of doublets | ³JFF, ⁵JHF or ⁴JHF |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Detailed Analysis of Aromatic Ring Modes and Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations of the substituted aromatic ring and the specific functional groups.

Aromatic Ring Modes:

C-H Stretching: A weak to medium band corresponding to the aromatic C-H stretch of the lone H-6 is expected above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit several C=C stretching vibrations, typically in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact position and intensity of these bands.

C-H Bending: Out-of-plane C-H bending vibrations for highly substituted benzenes appear in the 800-900 cm⁻¹ region.

Functional Group Vibrations:

C-F Stretching: Strong C-F stretching bands are characteristic and typically appear in the 1100-1300 cm⁻¹ region of the IR spectrum.

C-I Stretching: The C-I stretching vibration occurs at lower frequencies, generally in the 490-660 cm⁻¹ range, and is better observed in the Raman spectrum.

C-O Stretching: The C-O stretching of the methoxy group will result in a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

-CH₃ Vibrations: The methoxy group's C-H stretching will be observed in the 2850-2960 cm⁻¹ region, and its bending vibrations will appear around 1450 cm⁻¹.

Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3050 - 3100 Medium Medium
Aliphatic C-H Stretch (-OCH₃) 2850 - 2960 Medium Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Strong Medium to Strong
C-F Stretch 1100 - 1300 Strong Weak
Asymmetric C-O-C Stretch ~1250 Strong Medium
Symmetric C-O-C Stretch ~1030 Medium Weak
Aromatic C-H Out-of-Plane Bend 800 - 900 Strong Weak

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the precise molecular weight of a compound, allowing for the determination of its elemental formula, and gives insight into its structure through analysis of fragmentation patterns.

Precise Molecular Weight Determination and Fragmentation Pathway Analysis

The molecular formula for this compound is C₇H₄F₂I₂O. The calculated monoisotopic mass is 423.8264 g/mol . HRMS would be able to confirm this mass with high accuracy.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be formed, which would then undergo fragmentation. Aromatic rings are stable, so the molecular ion peak is expected to be prominent.

Common fragmentation pathways for this molecule would likely involve:

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ fragment. This is a common fragmentation for anisole (B1667542) derivatives.

Loss of an Iodine Atom: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), giving a [M-127]⁺ fragment. The subsequent loss of the second iodine atom would lead to a [M-254]⁺ fragment.

Loss of CO: Following the loss of the methyl group, the resulting ion can eliminate a molecule of carbon monoxide (CO) to form a [M-15-28]⁺ fragment.

Loss of Formaldehyde: A common rearrangement in methoxy-substituted aromatics can lead to the elimination of formaldehyde (CH₂O), resulting in a [M-30]⁺ fragment.

Predicted Major Fragments in Mass Spectrum

m/z (predicted) Identity of Fragment
424 [M]⁺˙ (Molecular Ion)
409 [M - CH₃]⁺
297 [M - I]⁺
281 [M - CH₃ - CO]⁺

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the molecular structure of a crystalline solid. azom.com This non-destructive technique provides detailed information about the internal lattice of crystals, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu The fundamental principle involves the diffraction of X-rays by the regularly spaced atoms within a crystal, which act as a three-dimensional diffraction grating. carleton.edufiveable.me The resulting diffraction pattern is unique to a specific crystal structure and, through mathematical analysis, can be used to generate a three-dimensional electron density map of the molecule. azom.comfiveable.me

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction is the first and often most challenging step. nih.gov This process typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling to induce crystallization. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. azom.com The scattered X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. azom.com

The analysis of the diffraction data for this compound would yield precise measurements of its solid-state conformation. This would include:

Bond Lengths: The exact distances between the carbon, fluorine, iodine, oxygen, and hydrogen atoms. For instance, the carbon-iodine and carbon-fluorine bond lengths would be determined with high precision.

Bond Angles: The angles between adjacent bonds, defining the geometry of the benzene ring and the orientation of the substituents.

Torsional Angles: These angles would describe the conformation of the methoxy group relative to the benzene ring.

Intermolecular Interactions: In the crystalline lattice, molecules of this compound would interact with each other through non-covalent forces. Due to the presence of iodine atoms, halogen bonding is a potential significant interaction that could be observed. manchester.ac.uk X-ray crystallography can reveal the distances and geometries of these interactions, providing insight into the crystal packing.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides of the unit cell and the angles between them.
Bond Lengths (Å)Precise distances between bonded atoms, such as C-C, C-F, C-I, C-O.
Bond Angles (°)The angles formed by three connected atoms, for example, C-C-C in the benzene ring or C-C-I.
Torsional Angles (°)These define the spatial relationship of atoms separated by three bonds, such as the orientation of the methoxy group relative to the aromatic ring.
Intermolecular Contacts (Å)The shortest distances between atoms of neighboring molecules in the crystal lattice, which can indicate the presence of interactions like halogen bonding or van der Waals forces.

The determination of the absolute configuration of chiral molecules is another critical application of X-ray crystallography, often essential in the pharmaceutical industry. nih.gov

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

In-situ reaction monitoring with advanced spectroscopic techniques allows for the real-time observation of a chemical reaction as it happens, providing a wealth of information that is often missed with traditional offline analysis. mt.comspectroscopyonline.com These methods, often referred to as Process Analytical Technology (PAT), are crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. acs.orgamericanpharmaceuticalreview.commt.com For reactions involving this compound, several advanced spectroscopic methods can be employed.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for monitoring the progress of organic reactions by tracking changes in the vibrational modes of molecules. fiveable.me An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling. rsc.org For a reaction involving this compound, in-situ FTIR could be used to:

Monitor Reactant Consumption and Product Formation: The disappearance of vibrational bands specific to the starting material and the appearance of new bands corresponding to the product can be tracked over time. For example, a change in the C-I or C-F stretching frequencies, or shifts in the aromatic C-H bending modes, could be monitored.

Identify Reaction Intermediates: Short-lived intermediates may be detected, providing valuable mechanistic insights. americanpharmaceuticalreview.com

Determine Reaction Kinetics: By correlating the change in absorbance of a specific vibrational band with concentration, reaction rates and orders can be determined. perkinelmer.comacs.orgyoutube.com

In-situ Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. fiveable.me It is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. rsc.org For reactions with this compound, in-situ Raman could be advantageous for monitoring specific functional groups that are strongly Raman active, such as the carbon-iodine bonds.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about molecules in solution. rsc.org With the development of flow-through NMR tubes and benchtop NMR spectrometers, it is now possible to monitor reactions in real-time. rsc.orgnews-medical.net This technique would be particularly useful for:

Unambiguous identification of reactants, products, and intermediates: The high resolution of NMR spectra allows for the clear distinction between different species in the reaction mixture.

Quantitative analysis: The integral of an NMR signal is directly proportional to the concentration of the corresponding nucleus, enabling accurate kinetic measurements. news-medical.net

The table below summarizes the applications of these in-situ spectroscopic techniques for monitoring reactions of this compound.

Spectroscopic Technique Information Gained
In-situ FTIR Real-time tracking of functional group changes, monitoring of reactant and product concentrations, identification of some intermediates, and determination of reaction kinetics. nih.govresearchgate.net
In-situ Raman Complementary vibrational information to FTIR, excellent for aqueous systems and for monitoring non-polar bonds. rsc.org
In-situ NMR Detailed structural information on all soluble species, unambiguous identification of intermediates and byproducts, and precise quantitative analysis for kinetic studies. rsc.orgnews-medical.net

The implementation of these advanced spectroscopic methods provides a deeper understanding of the chemical transformations of this compound, leading to the development of more efficient, robust, and safer chemical processes. acs.org

Applications of 1,2 Difluoro 3,5 Diiodo 4 Methoxybenzene As a Synthetic Building Block

Precursor for the Construction of Multi-Halogenated Aromatic Architectures

The presence of two iodine atoms, which are amenable to a variety of cross-coupling reactions, makes this compound a theoretical precursor for complex, multi-halogenated aromatic structures.

The carbon-iodine bonds in 1,2-Difluoro-3,5-diiodo-4-methoxybenzene would be expected to readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would enable the sequential or simultaneous introduction of aryl or alkynyl groups at the 3- and 5-positions.

For instance, a selective mono-Suzuki coupling could be achieved under carefully controlled conditions, yielding a fluorinated and iodinated biaryl. Subsequent coupling at the remaining iodine-substituted position could then lead to the formation of unsymmetrical terphenyls. The fluorine atoms would remain intact during these transformations, providing a route to highly substituted, fluorinated poly-aromatic systems.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPotential Product
Suzuki CouplingArylboronic acidFluorinated and iodinated biaryl
Stille CouplingOrganostannaneFluorinated and iodinated biaryl
Sonogashira CouplingTerminal alkyneFluorinated and iodinated aryl-alkyne
Heck CouplingAlkeneFluorinated and iodinated stilbene (B7821643) derivative

This table is illustrative and based on the expected reactivity of iodoarenes.

The difluoro-diiodo-methoxybenzene core could serve as a rigid building block for the construction of larger, well-defined molecular architectures. The 1,2-difluoro substitution pattern introduces a significant dipole moment and can influence the conformational preferences of resulting macromolecules. The potential for di-functionalization through the iodine atoms allows for its incorporation into polymers or dendrimers. For example, polycondensation reactions with di-boronic acids could theoretically lead to novel fluorinated polyarylenes, which are of interest for their potential thermal stability and unique electronic properties, making them candidates for advanced organic materials.

Utility in the Development of Novel Methodologies for Aromatic Functionalization

The distinct electronic environment of each C-H and C-I bond, created by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group, makes this compound an interesting substrate for studying and developing new C-H activation and halogen-metal exchange reactions. The directing effects of the existing substituents could lead to highly regioselective functionalizations that might be difficult to achieve on less substituted aromatic rings.

As a Model Compound for Studying Electronic and Steric Effects in Aromatic Systems

The crowded substitution pattern of this compound presents a valuable model for investigating the interplay of steric and electronic effects in chemical reactions. The steric hindrance provided by the two large iodine atoms, flanking the methoxy group and adjacent to the fluorine atoms, would significantly influence the approach of reagents. wikipedia.org The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methoxy group create a complex electronic landscape across the aromatic ring. libretexts.orgfiveable.me

Studying the reactivity of this compound—for instance, in nucleophilic aromatic substitution or electrophilic aromatic substitution (though likely disfavored)—would provide fundamental insights into how these competing effects govern reaction outcomes on highly substituted aromatic rings. ncert.nic.in The analysis of reaction rates and product distributions could help to refine computational models that predict chemical reactivity.

Q & A

Basic Question: What are the optimal synthetic routes for 1,2-difluoro-3,5-diiodo-4-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential halogenation and methoxylation. For example:

Direct Iodination : Start with 1,2-difluoro-4-methoxybenzene. Use iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to introduce iodine atoms at positions 3 and 2. Excess ICl and prolonged reaction time (>12 hours) improve diiodination but may require purification via column chromatography (silica gel, hexane/ethyl acetate) to remove monoiodo byproducts .

Safety Note : Handle iodine compounds in a fume hood due to toxicity and volatility .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • 19F NMR : Identifies fluorine environments. Expect two distinct signals for the 1,2-difluoro substituents (δ ≈ -110 to -130 ppm). Splitting patterns confirm para/ortho coupling .
  • 1H NMR : The methoxy group appears as a singlet (~δ 3.8 ppm). Aromatic protons (if present) show coupling with fluorine.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 443.78 (C7H4F2I2O). Isotopic patterns for iodine (I: 127 and 129) validate diiodination .

Basic Question: How does the solubility profile of this compound impact its utility in cross-coupling reactions?

Methodological Answer:
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in chlorinated solvents (e.g., dichloromethane). For Suzuki-Miyaura coupling:

  • Use Pd(PPh3)4 as a catalyst and degas solvents to prevent iodine leaching.
  • Solubility limitations may require phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Advanced Question: What factors govern regioselectivity during iodination of 1,2-difluoro-4-methoxybenzene?

Methodological Answer:
Regioselectivity is influenced by:

Directing Effects : The methoxy group (-OCH3) is a strong para/ortho director, favoring iodination at positions 3 and 2.

Steric Hindrance : Bulky iodine atoms may reduce further substitution. Computational modeling (DFT) shows electron density at positions 3/5 is higher due to fluorine’s electron-withdrawing effect .

Competitive Pathways : Monitor reaction progress via TLC to avoid over-iodination.

Advanced Question: How does thermal stability affect storage and reaction design for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition begins at ~180°C, releasing iodine vapors. Store at 2–8°C in amber vials to prevent photodegradation.
  • Reaction Design : Avoid high-temperature reactions (>100°C). For reflux, use low-boiling solvents (e.g., THF) under inert atmospheres .

Advanced Question: What computational approaches predict the electronic effects of fluorine and iodine substituents?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to visualize electron-deficient regions (due to fluorine) and heavy atom effects (iodine).
  • Hammett Constants : σm (F) = +0.34 and σp (I) = +0.18 predict meta/para activation for nucleophilic substitution .

Advanced Question: How can contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved?

Methodological Answer:

  • X-ray Diffraction : Resolves ambiguities in substituent positions. For example, crystallography confirmed the 3,5-diiodo configuration in a related compound .
  • Dynamic NMR : Assess rotational barriers if splitting patterns suggest restricted rotation (e.g., steric hindrance from iodine) .

Advanced Question: What biological screening strategies are suitable given its structural analogs’ enzyme inhibition profiles?

Methodological Answer:

  • In Vitro Assays : Test against tyrosine kinases or COX-2, as difluoro-methoxy analogs show inhibitory activity (IC50 < 10 µM). Use fluorescence polarization for binding affinity studies .
  • SAR Analysis : Compare with 3,5-difluoro-2-hydroxybenzoic acid derivatives, noting iodine’s role in enhancing lipophilicity and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.